
H-Val-His-Thr-Asn-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISF-402 is a synthetic peptide that acts as an insulin sensitizer. It has been studied for its potential use in the treatment of type 2 diabetes. The compound works by dispersing hexameric insulin in vitro, enhancing the activity of hexameric insulin more effectively than monomeric insulin .
Preparation Methods
The preparation of ISF-402 involves synthetic routes that include the use of specific reagents and conditions. The compound is synthesized through a series of peptide coupling reactions, where amino acids are sequentially added to form the desired peptide chain. The reaction conditions typically involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The industrial production methods for ISF-402 are not widely documented, but they likely involve large-scale peptide synthesis techniques .
Chemical Reactions Analysis
ISF-402 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: ISF-402 can be reduced to its corresponding reduced form using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Scientific Research Applications
ISF-402 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study peptide synthesis and reactions. In biology, ISF-402 is used to investigate the mechanisms of insulin sensitization and its effects on glucose metabolism. In medicine, the compound has shown potential as a therapeutic agent for type 2 diabetes, as it enhances the activity of hexameric insulin and improves glucose control. In industry, ISF-402 is used in the development of new insulin sensitizers and related compounds .
Mechanism of Action
The mechanism of action of ISF-402 involves its ability to bind to zinc ions and disperse hexameric insulin into monomeric forms. This dispersion enhances the activity of insulin by increasing its availability to bind to insulin receptors. The molecular targets of ISF-402 include zinc-stabilized hexameric insulin, and the pathways involved include the chelation of zinc ions and the subsequent dispersion of insulin oligomers. This mechanism contributes to the hypoglycemic activity of ISF-402 and its potential therapeutic effects in type 2 diabetes .
Comparison with Similar Compounds
ISF-402 is unique compared to other insulin sensitizers due to its specific mechanism of dispersing hexameric insulin. Similar compounds include:
GHTD-amide: Another peptide that enhances insulin activity through zinc chelation and dispersal of insulin oligomers.
Liproline insulin: A monomeric form of insulin that does not form zinc-stabilized hexamers and has different activity compared to ISF-402. The uniqueness of ISF-402 lies in its ability to enhance the activity of hexameric insulin more effectively than monomeric forms like liproline insulin
Properties
Molecular Formula |
C19H31N7O7 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H31N7O7/c1-8(2)14(21)17(30)24-11(4-10-6-22-7-23-10)16(29)26-15(9(3)27)18(31)25-12(19(32)33)5-13(20)28/h6-9,11-12,14-15,27H,4-5,21H2,1-3H3,(H2,20,28)(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,32,33)/t9-,11+,12+,14+,15+/m1/s1 |
InChI Key |
BYWLSTFTCYEFLE-GIEZYDSUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


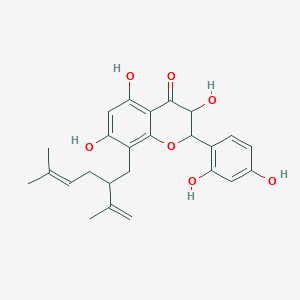
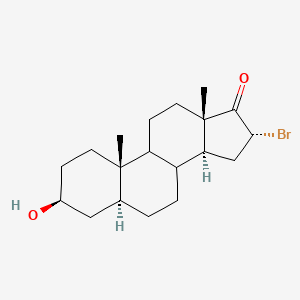
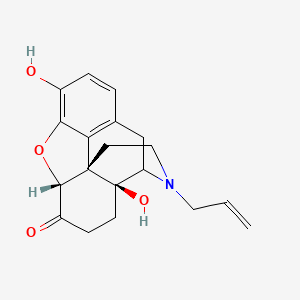
![(2S,3S)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B10858094.png)
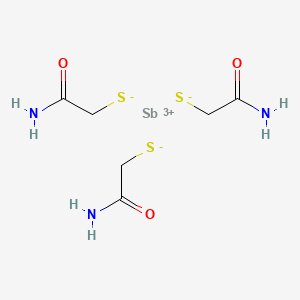
![S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(5E,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B10858107.png)
![[2-(11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] 4-(nitrooxymethyl)benzoate](/img/structure/B10858125.png)

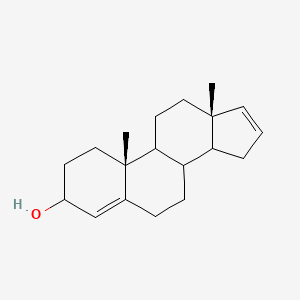
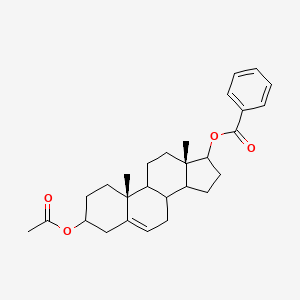

![1-(3-(1H-Indol-3-yl)propanoyl)-6-butyl-8-(piperidin-4-ylmethyl)tetrahydro-1H-pyrazino[1,2-a]pyrimidine-4,7(6H,8H)-dione](/img/structure/B10858155.png)
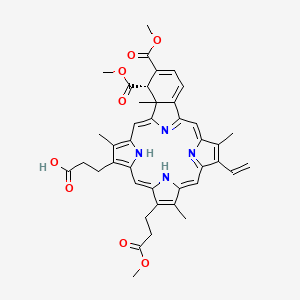
![(3S,8R,9S,10R,13S,14S,17S)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl benzoate](/img/structure/B10858167.png)
